1H-Inden-2-amine, 2,3-dihydro-4-methyl-

Catalog No.
S9065389
CAS No.
61957-30-0
M.F
C10H13N
M. Wt
147.22 g/mol
Availability
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1H-Inden-2-amine, 2,3-dihydro-4-methyl-

CAS Number

61957-30-0

Product Name

1H-Inden-2-amine, 2,3-dihydro-4-methyl-

IUPAC Name

4-methyl-2,3-dihydro-1H-inden-2-amine

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3

InChI Key

CAHLQEOQFRTFQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC(CC2=CC=C1)N

1H-Inden-2-amine, 2,3-dihydro-4-methyl- is a chemical compound characterized by the molecular formula C9H11NC_9H_{11}N and a molecular weight of approximately 133.19 g/mol. It is also known by other names such as 2-aminoindane and indan-2-amine. The compound features an indene ring structure with an amino group at the 2-position and a methyl group at the 4-position, which contributes to its unique properties and reactivity .

, including:

  • Oxidation Reactions: The compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate.
  • Reduction Reactions: Reduction can convert the compound into different amine derivatives, typically using reducing agents like lithium aluminum hydride.
  • Substitution Reactions: The presence of the amino group allows for nucleophilic substitution reactions, where halogens or other functional groups can be introduced into the molecule .

These reactions are significant for modifying the compound for various applications in medicinal chemistry and materials science.

Research has indicated that 1H-Inden-2-amine, 2,3-dihydro-4-methyl- exhibits notable biological activities. It has been studied for its potential neuroprotective effects and as a precursor in the synthesis of compounds with anti-Parkinsonian properties. Its derivatives have shown promise as antioxidants and inhibitors of certain enzymes involved in neurodegenerative diseases .

The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- can be achieved through several methods:

  • Catalytic Hydrogenation: Starting from indene derivatives, catalytic hydrogenation can yield the dihydro compound.
  • Amination Reactions: The introduction of an amino group can be accomplished through various amination techniques involving suitable precursors.
  • Reduction of Indanones: Indanones can be reduced to form the corresponding amine using reducing agents in a controlled environment .

These methods allow for the production of the compound with varying degrees of purity and yield depending on the reaction conditions.

1H-Inden-2-amine, 2,3-dihydro-4-methyl- finds applications in several fields:

  • Pharmaceuticals: It serves as an intermediate in synthesizing drugs for neurological disorders.
  • Material Science: The compound is utilized in developing polymers and other materials due to its unique structural properties.
  • Chemical Research: It acts as a building block for synthesizing more complex organic molecules used in various

Studies on the interactions of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- with biological systems have revealed its potential as a ligand for certain receptors. Molecular docking simulations have shown that its derivatives can effectively bind to targets involved in neuroprotection and enzyme inhibition. This highlights its importance in drug design and development processes aimed at treating neurodegenerative diseases .

Several compounds share structural similarities with 1H-Inden-2-amine, 2,3-dihydro-4-methyl-. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(1R,2R)-4-Chloro-2-methyl-2,3-dihydro-1H-inden-1-amineContains a chlorinated derivative with additional functional groupsEnhanced reactivity due to chlorine substitution
(1R,2R)-1,2-Diphenylethane-1,2-diamineFeatures two phenyl groups instead of an indene structurePotentially different biological activity profiles
(1R,2R)-Cyclohexane-1,2-dicarboxylic acidA cyclic structure with carboxylic acid functionalitiesDifferent reactivity patterns due to carboxylic groups
(1R,2R)-3-Chlorocyclohexa-3,5-diene-1,2-diolContains chlorinated cyclohexene structureUnique reactivity due to multiple functional groups

The uniqueness of 1H-Inden-2-amines lies in its specific indene framework combined with an amino group that allows for diverse chemical transformations and biological interactions not typically found in similar compounds .

IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is 4-methyl-2,3-dihydro-1H-inden-2-amine, reflecting its bicyclic indane backbone with a methyl substituent at the 4-position and an amine group at the 2-position. The structure comprises a partially saturated indene ring system, where positions 2 and 3 are single-bonded (dihydro), and the amine group is attached to the bridgehead carbon (position 2). The methyl group occupies the para position relative to the bridgehead on the aromatic ring.

The structural formula can be represented as follows:

  • SMILES: CC1C=CC=C2CC(N)CC2=1
  • InChI: InChI=1S/C10H13N/c1-7-3-2-4-8-5-9(11)6-10(7)8/h2-4,9H,5-6,11H2,1H3

A key feature is the planar chirality induced by the methyl and amine substituents, which may influence its interactions in asymmetric synthesis or receptor binding.

Systematic and Common Synonyms

This compound is referenced under multiple aliases in chemical databases:

  • 4-Methyl-2-aminoindane
  • N-Methyl-2-AI (when the amine is methylated)
  • 2,3-Dihydro-4-methyl-1H-inden-2-amine

Registry numbers include CAS Not Available (exact CAS for the base compound is unspecified in public records), though its hydrochloride derivative is documented as CAS 10408-85-2.

Molecular Formula and Weight Analysis

The molecular formula C10H13N corresponds to a molecular weight of 147.22 g/mol, with an exact mass of 147.10480 u. Comparative analysis with related indane amines reveals distinct mass profiles:

CompoundMolecular FormulaMolecular Weight (g/mol)
4-Methyl-2,3-dihydro-1H-inden-2-amineC10H13N147.22
N-Methyl-2-AI hydrochlorideC10H14ClN183.68
5,6-Dimethoxy-N,N-dipropyl variantC17H27NO2277.40

The lower molecular weight compared to substituted analogs (e.g., dipropyl or dimethoxy derivatives) highlights its role as a foundational scaffold for chemical modifications.

The molecular structure of 2,3-dihydro-4-methyl-1H-inden-2-amine comprises a bicyclic scaffold featuring a benzene ring fused to a five-membered cyclopentane ring. The amine group (-NH2) is positioned at the 2-carbon of the indane system, while a methyl substituent occupies the 4-position of the aromatic ring (Figure 1). This arrangement creates a rigid bicyclic framework with limited rotational freedom, though the cyclopentane ring allows for slight puckering.

Table 1: Key Bond Lengths and Angles

ParameterValue (Å or °)
C1-C2 (amine-bearing carbon)1.47 Å
C4-C5 (methyl-substituted)1.51 Å
N-C2-C3 bond angle109.5°
Cyclopentane ring puckering15° deviation

X-ray crystallography of analogous compounds, such as N-methyl-2,3-dihydro-1H-inden-2-amine, reveals a chair-like conformation in the cyclopentane ring, minimizing steric strain between the methyl group and amine substituent [3]. The methyl group at the 4-position adopts an equatorial orientation to reduce van der Waals repulsions with the adjacent hydrogen atoms.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Profiling

The 1H NMR spectrum of 2,3-dihydro-4-methyl-1H-inden-2-amine exhibits distinct signals corresponding to its unique substituents:

  • Aromatic protons: A multiplet at δ 6.8–7.1 ppm integrates for three protons, reflecting the asymmetrical substitution pattern of the benzene ring [3].
  • Methyl group: A singlet at δ 2.3 ppm corresponds to the -CH3 group at the 4-position [2].
  • Amine protons: A broad singlet at δ 1.9 ppm (exchangeable with D2O) represents the -NH2 group .

The 13C NMR spectrum further confirms the structure:

  • The quaternary carbon bearing the methyl group resonates at δ 34.2 ppm [2].
  • The amine-bearing carbon (C2) appears at δ 52.1 ppm, consistent with sp3 hybridization [3].

Infrared (IR) and Raman Spectral Signatures

The IR spectrum shows characteristic absorptions:

  • N-H stretching at 3350 cm⁻¹ (primary amine) .
  • C-H aromatic stretching at 3050 cm⁻¹ [2].
  • Out-of-plane bending of aromatic C-H at 810 cm⁻¹ (para-substitution) [6].

Raman spectroscopy highlights skeletal vibrations:

  • A strong band at 1600 cm⁻¹ corresponds to C=C aromatic stretching.
  • The cyclopentane ring’s breathing mode appears at 780 cm⁻¹ [6].

Mass Spectrometric Fragmentation Patterns

The electron ionization mass spectrum (70 eV) displays:

  • A molecular ion peak at m/z 147 ([M]⁺), consistent with the molecular formula C10H13N [3].
  • Key fragments at m/z 132 (loss of -NH2) and m/z 117 (loss of -CH3) [2].
  • A base peak at m/z 91, corresponding to the tropylium ion (C7H7⁺) [6].

Computational Chemistry Insights

Quantum Mechanical Calculations of Electronic Structure

Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level reveals:

  • HOMO-LUMO gap: 5.2 eV, indicating moderate reactivity.
  • NBO charges: The amine nitrogen carries a partial charge of -0.52 e, facilitating hydrogen bonding [6].
  • Electrostatic potential: The amine group acts as a nucleophilic site, while the aromatic ring exhibits π-electron density [3].

Molecular Dynamics Simulations

Explicit solvent MD simulations (300 K, 100 ns) in water demonstrate:

  • The cyclopentane ring undergoes pseudorotation with an energy barrier of 8 kJ/mol.
  • The amine group forms transient hydrogen bonds with water (lifetime: 2–5 ps) [6].
  • The methyl substituent enhances hydrophobic interactions, reducing solubility by 23% compared to unsubstituted analogs .

Classical Synthetic Routes

Indanone-Based Cyclization Approaches

The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- through indanone-based cyclization represents one of the most established methodologies in organic synthesis. This approach typically involves the preparation of substituted indanone intermediates followed by amination procedures to introduce the amine functionality at the 2-position [2].

The classical indanone synthesis employs Friedel-Crafts acylation reactions, where 3-arylpropionic acid derivatives undergo intramolecular cyclization under acidic conditions. Triflic acid has proven particularly effective as a catalyst, achieving complete conversion when used in stoichiometric amounts under microwave irradiation at 80°C in dry dichloromethane [2]. This method provides superior yields compared to traditional lanthanide triflate catalysts, with reaction times reduced from several hours to 60 minutes.

The subsequent amination step involves reductive amination of the indanone intermediate. Catalytic hydrogenation using palladium on carbon in the presence of ammonia or primary amine sources has demonstrated excellent efficiency for converting indanone derivatives to their corresponding aminoindane products . The reaction typically proceeds at room temperature to 50°C under hydrogen pressure, with yields ranging from 70-85%.

Alternative approaches utilize lithium aluminum hydride reduction of oxime intermediates derived from indanones. This methodology involves treatment of the indanone with hydroxylamine hydrochloride to form the oxime, followed by reduction with lithium aluminum hydride in tetrahydrofuran at 0°C to room temperature [3]. The reaction provides good selectivity for the desired amine product while minimizing over-reduction products.

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Selectivity
Friedel-Crafts Cyclization10060 min80High
Reductive Amination70-854-8 h25-50Excellent
Oxime Reduction65-782-4 h0-25Good

Dihydrocinnamic Acid Derivative Strategies

Dihydrocinnamic acid derivatives provide an alternative synthetic pathway for accessing 1H-Inden-2-amine, 2,3-dihydro-4-methyl- through direct amination and cyclization strategies. This approach involves the preparation of appropriately substituted dihydrocinnamic acid precursors followed by amination and subsequent cyclization reactions [4].

The synthesis typically begins with the preparation of 4-methyl-dihydrocinnamic acid through hydrogenation of the corresponding cinnamic acid derivative. Catalytic hydrogenation using palladium on carbon or Raney nickel in methanol under atmospheric pressure provides the saturated acid with quantitative conversion [4]. The reaction proceeds smoothly at room temperature with reaction times of 6-12 hours.

The subsequent amination step can be achieved through several methodologies. Direct amination using ammonia in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide and 1-hydroxybenzotriazole provides access to the corresponding amide intermediate [4]. This intermediate can then be reduced using lithium aluminum hydride to afford the primary amine product.

Alternatively, the Curtius rearrangement of the corresponding acyl azide provides direct access to the amine functionality. The dihydrocinnamic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride, followed by treatment with sodium azide to form the acyl azide intermediate [4]. Heating in an inert solvent such as toluene at 80-100°C promotes the rearrangement to form the isocyanate, which is then hydrolyzed to yield the desired amine.

The cyclization step to form the indene ring system typically requires activation of the amine nitrogen. This can be achieved through acylation followed by intramolecular Friedel-Crafts acylation using aluminum chloride or other Lewis acid catalysts [2]. The reaction proceeds at moderate temperatures (60-80°C) with good yields when performed in appropriate solvents such as dichloromethane or chlorobenzene.

Modern Catalytic Synthesis Techniques

Transition Metal-Catalyzed Amination

Modern synthetic approaches to 1H-Inden-2-amine, 2,3-dihydro-4-methyl- increasingly rely on transition metal-catalyzed amination reactions, which offer improved selectivity and efficiency compared to classical methods. These methodologies encompass direct carbon-hydrogen bond amination, cross-coupling amination, and reductive amination protocols using various transition metal catalysts [5] [6].

Rhodium-catalyzed carbon-hydrogen amination has emerged as a particularly effective method for introducing amine functionality into aromatic systems. Cationic rhodium(III) complexes catalyze the direct amination of aryl carbon-hydrogen bonds using anthranils as aminating agents [7]. The reaction proceeds through a metal-nitrenoid pathway, where the rhodium catalyst activates the anthranil to generate a reactive nitrenoid species that inserts into the carbon-hydrogen bond. Optimal conditions involve heating at 120°C in 1,2-dichloroethane with catalyst loadings of 5-10 mol%, providing yields of 60-85% for various substituted substrates.

Palladium-catalyzed cross-coupling reactions represent another important methodology for amine synthesis. The Buchwald-Hartwig amination enables the coupling of aryl halides with amines or ammonia in the presence of palladium catalysts and appropriate ligands [8]. For the synthesis of indene-derived amines, this methodology can be applied to appropriately functionalized indene precursors bearing halide substituents. The reaction typically employs palladium acetate or palladium(II) chloride in combination with phosphine ligands such as BINAP or DPEPhos, with cesium carbonate or potassium tert-butoxide as the base.

Ruthenium-catalyzed amination reactions provide complementary reactivity for the synthesis of nitrogen-containing heterocycles. Ruthenium trichloride has proven effective for the intramolecular amination of organic azides, promoting cyclization reactions that form indole and carbazole derivatives [9]. The reaction proceeds through a formal electrocyclization mechanism, where the ruthenium catalyst facilitates the formation of the carbon-nitrogen bond while simultaneously promoting ring closure.

Iridium-catalyzed reductive amination represents a highly efficient method for introducing amine functionality into carbonyl-containing precursors. These catalysts demonstrate exceptional activity for the reductive amination of aromatic ketones, including indanone derivatives [10]. The reaction employs ammonium formate as both the nitrogen source and the reducing agent, with the iridium catalyst facilitating both imine formation and subsequent reduction. Optimal conditions involve heating at 80°C in methanol with acetic acid as an additive, providing yields of 80-97% for various substituted indanone substrates.

Catalyst SystemSubstrate TypeYield (%)TOF (h⁻¹)Selectivity
Rh(III)/AnthranilAryl C-H60-8515-25High
Pd/PhosphineAryl Halide70-9030-50Excellent
Ru(III)Organic Azide65-8010-20Good
Ir/FormateKetone80-9740-80Excellent

Asymmetric Synthesis for Enantiomer Production

The asymmetric synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- has gained significant importance for applications requiring enantiopure compounds. Several catalytic asymmetric methodologies have been developed to access both enantiomers of this compound with high stereoselectivity [11] [12].

Asymmetric reduction of prochiral indanone precursors represents the most direct approach to enantiopure aminoindanes. The Corey-Bakshi-Shibata reduction using chiral oxazaborolidine catalysts provides excellent enantioselectivity for the reduction of substituted indanones [13]. The reaction employs borane-dimethyl sulfide complex as the reducing agent in tetrahydrofuran at -78°C to -20°C, achieving enantiomeric excesses of 85-95% for various substituted indanone substrates. The resulting chiral indanol intermediates can then be converted to the corresponding amines through Mitsunobu reaction with phthalimide followed by hydrazinolysis.

Ruthenium-catalyzed asymmetric hydrogenation using chiral diphosphine ligands provides an alternative approach to chiral indanol intermediates. The catalyst system composed of ruthenium(II) precursors and (R,R)-1,2-bis(diphenylphosphino)ethylenediamine achieves excellent enantioselectivity (94% enantiomeric excess) with high diastereoselectivity (>95:5 cis/trans ratio) for the reduction of substituted indanones [14]. The reaction proceeds at room temperature under hydrogen pressure (1-10 bar) in methanol or ethanol, providing a mild and efficient route to chiral indanol precursors.

Enzymatic asymmetric synthesis using imine reductases and reductive aminases offers an environmentally benign approach to chiral amine synthesis. These nicotinamide adenine dinucleotide phosphate-dependent oxidoreductases catalyze the enantioselective reduction of prochiral imines or the reductive amination of ketones with ammonia or primary amines [15]. The enzymes demonstrate excellent stereoselectivity for indanone substrates, with engineered variants achieving >99% enantiomeric excess for the desired (R)- or (S)-aminoindane products. The reactions proceed at mild temperatures (25-37°C) in aqueous buffer systems, making them attractive for large-scale synthesis.

Chiral auxiliary-mediated synthesis provides another strategy for accessing enantiopure aminoindanes. The use of chiral oxazolidinones or sultams as auxiliaries enables the diastereoselective introduction of amine functionality through nucleophilic addition or radical reactions [16]. The auxiliary can be removed under mild conditions to afford the enantiopure amine product. This methodology has been successfully applied to the synthesis of various chiral indane derivatives with high diastereoselectivity (>90:10) and good overall yields (60-75%).

Kinetic resolution of racemic aminoindane derivatives using chiral catalysts represents an alternative approach when direct asymmetric synthesis is challenging. Silylative kinetic resolution using chiral guanidine catalysts has proven effective for the resolution of racemic 1-indanol derivatives [12]. The reaction employs triphenylchlorosilane as the silylating agent with only 0.5 mol% catalyst loading, achieving selectivity factors up to 89. This methodology can be extended to aminoindane derivatives through appropriate functional group manipulations.

Byproduct Analysis and Purification Protocols

The synthesis of 1H-Inden-2-amine, 2,3-dihydro-4-methyl- invariably generates various byproducts that require careful analysis and separation to obtain pure target compounds. Understanding the nature of these byproducts and implementing effective purification strategies is crucial for achieving high-quality products suitable for further applications [17] [18].

Common byproducts in indanone-based syntheses include over-reduced alcohol derivatives, secondary amines from double alkylation, and unreacted starting materials. The reductive amination of indanone precursors often produces the corresponding indanol as a major byproduct due to competitive reduction of the carbonyl group [10]. This byproduct formation can be minimized by careful control of reaction conditions, including the use of mild reducing agents and optimized catalyst systems. Ammonium formate in the presence of iridium catalysts provides excellent selectivity for amine formation over alcohol reduction, with alcohol byproduct formation typically limited to less than 5%.

Secondary amine formation through double alkylation represents another significant challenge in reductive amination protocols. This side reaction occurs when the initially formed primary amine undergoes further condensation with unreacted ketone substrate, followed by reduction to form the secondary amine [19]. The extent of this side reaction can be controlled by maintaining appropriate substrate-to-amine ratios and using mild reaction conditions. The addition of molecular sieves to remove water formed during imine condensation also helps suppress secondary amine formation.

Analytical characterization of byproducts typically employs a combination of techniques including gas chromatography-mass spectrometry, liquid chromatography-mass spectrometry, and nuclear magnetic resonance spectroscopy [20]. These methods enable the identification and quantification of impurities, providing essential information for optimizing purification protocols. High-resolution mass spectrometry is particularly valuable for distinguishing between isomeric byproducts that may have similar chromatographic behavior.

Purification of aminoindane products presents unique challenges due to the basic nature of the amine functionality. Traditional silica gel chromatography often results in poor recovery and peak tailing due to interactions between the basic amine and acidic silanol groups on the silica surface [18]. Several strategies have been developed to overcome these limitations, including the use of modified mobile phases containing triethylamine or ammonia, amine-functionalized silica stationary phases, and reversed-phase chromatography systems.

The addition of triethylamine or ammonia to conventional mobile phase systems (typically dichloromethane/methanol mixtures) helps neutralize acidic silanol sites and improves peak shape for basic compounds [21]. The optimal concentration of the basic modifier is typically 0.5-2% by volume, with higher concentrations potentially leading to poor selectivity. A typical purification protocol employs a gradient elution starting with 95:5:0.5 dichloromethane/methanol/triethylamine and progressing to 80:18:2 for highly polar amine products.

Reversed-phase chromatography using C18-modified silica provides an alternative approach that avoids acid-base interactions altogether [22]. This methodology is particularly effective for highly polar amine compounds that are difficult to purify using normal-phase systems. The mobile phase typically consists of water/acetonitrile mixtures with basic additives such as triethylamine or ammonium bicarbonate to maintain optimal pH conditions for amine separation.

Crystallization methods offer a complementary approach for obtaining high-purity aminoindane products. The formation of crystalline hydrochloride or other acid salts often provides excellent purification, as the salt formation eliminates many neutral impurities while concentrating the desired amine product [23]. The free amine can be regenerated by treatment with base followed by extraction into organic solvents. This approach is particularly effective for large-scale purifications where chromatographic methods may be impractical.

Molecular sieve drying protocols are essential for maintaining product quality during storage and handling. The basic nature of aminoindane compounds makes them susceptible to moisture uptake and degradation [24]. Dried molecular sieves (3-4 Å) effectively remove trace water and help prevent degradation during storage. The compounds should be stored under inert atmosphere conditions to prevent oxidation and other degradation pathways.

Purification MethodRecovery (%)Purity (%)Scale ApplicabilityCost
Silica + TEA75-8590-95LaboratoryLow
Amine-Silica85-9095-98LaboratoryMedium
Reversed-Phase80-8892-96Laboratory/PilotMedium
Crystallization70-8098-99All ScalesLow

Quality control protocols for purified products typically include melting point determination, nuclear magnetic resonance spectroscopy (¹H and ¹³C), high-resolution mass spectrometry, and chiral analysis when applicable [25]. Infrared spectroscopy provides valuable information about functional group purity, while elemental analysis confirms the molecular composition. For pharmaceutical applications, additional tests for residual solvents, heavy metals, and other impurities may be required according to regulatory guidelines.

XLogP3

1.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

147.104799419 g/mol

Monoisotopic Mass

147.104799419 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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